4-Amino-3,4-dimethylpentanoic acid
Description
Context of Branched-Chain Non-Proteinogenic Amino Acids in Chemical Biology
Amino acids are the fundamental building blocks of proteins, with twenty-two being directly encoded by the genetic code to fulfill this role. wikipedia.org However, a vast world of over 500 other amino acids, known as non-proteinogenic amino acids, exists in nature or can be synthesized. byjus.com These compounds are not incorporated into proteins during standard translation but play crucial roles in various biological processes, including neurotransmission and metabolic regulation. wikipedia.org
A specific and significant subset of these are the branched-chain amino acids (BCAAs), characterized by an aliphatic side-chain with a branch point. nih.gov The proteinogenic BCAAs—leucine (B10760876), isoleucine, and valine—are essential amino acids for humans and are vital for protein synthesis and metabolic signaling. nih.govnih.gov Non-proteinogenic BCAAs, by contrast, are not used to build proteins but are of great interest in chemical biology. Their unique, three-dimensional structures are utilized by medicinal chemists to design molecules with specific shapes to interact with biological targets like enzymes and receptors. nih.govnih.gov The introduction of these synthetic amino acids can lead to compounds with enhanced stability, as they are often resistant to degradation by enzymes that typically break down natural peptides. nih.gov
Significance of γ-Amino Acids with Alkyl Substitutions in Molecular Design
The classification of amino acids can be based on the relative position of the amino and carboxylic acid functional groups. wikipedia.org While α-amino acids have these groups attached to the same carbon atom, γ-amino acids have the amino group on the third carbon away from the carboxyl group. This extended and more flexible backbone allows γ-amino acids to fold into unique and stable secondary structures, such as helices and sheets, that are distinct from those formed by their α-amino acid counterparts.
The addition of alkyl (carbon and hydrogen-containing) substituents to the backbone of γ-amino acids is a key strategy in molecular design. These alkyl groups can significantly influence a molecule's properties:
Conformational Control: Bulky alkyl groups can restrict the rotation around single bonds, locking the molecule into a specific three-dimensional shape. This conformational rigidity is highly desirable in drug design, as it can lead to higher binding affinity and selectivity for a specific biological target. researchgate.net
Lipophilicity: Alkyl groups are nonpolar and increase the lipophilicity (fat-solubility) of a molecule. This property is critical for influencing how a potential drug is absorbed, distributed, and metabolized in the body. nih.gov
Biological Activity: The size and position of alkyl groups can create specific interactions with the binding pockets of proteins, potentially enhancing the biological activity of the molecule. mdpi.com For example, modifying natural products with amino acid derivatives containing such groups has been shown to enhance pharmacological activity and improve solubility. nih.govfrontiersin.org
Overview of Research Domains Pertaining to 4-Amino-3,4-dimethylpentanoic acid and its Positional Isomers
While research on this compound itself is not extensively documented in publicly available literature, significant research has been conducted on its positional isomers, primarily 3-Amino-4,4-dimethylpentanoic acid. This research provides insight into the potential applications and areas of interest for the broader class of dimethylated aminopentanoic acids.
The primary research domains for these compounds include:
Organic Synthesis: These amino acids serve as specialized building blocks. Their unique structures are used as starting points for the synthesis of more complex molecules with potential applications in medicine and materials science. ontosight.ai
Medicinal Chemistry: A major focus is the design of inhibitors for specific enzymes or modulators for protein-protein interactions. For instance, 3-Amino-4,4-dimethylpentanoic acid has been investigated for its potential role in developing inhibitors for viral proteins. The dimethyl substitution pattern can be crucial for fitting into hydrophobic pockets on target proteins, and even small changes, like the removal of a single methyl group, can lead to a significant loss of potency.
Biochemical Probes: These compounds can be used to study metabolic pathways and the function of specific biological systems. ontosight.ai Their synthetic nature allows for modifications, such as the introduction of isotopic labels, to trace their journey through biological processes. nih.gov
The study of these isomers highlights the importance of precise atomic arrangement. The placement of the amino group and the methyl groups along the pentanoic acid chain drastically influences the molecule's shape and how it interacts with biological systems, making each isomer a unique tool for chemical and pharmaceutical research.
Compound Data Tables
The following tables provide key chemical identifiers for this compound and its positional isomers based on available data.
Table 1: Chemical Data for this compound
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₅NO₂ | N/A |
| Molecular Weight | 145.20 g/mol | N/A |
| CAS Number | 1401425-21-5 | N/A |
Data for this specific isomer is limited in public databases.
Table 2: Comparative Chemical Data of Positional Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name | InChIKey |
|---|---|---|---|---|
| 2-Amino-3,4-dimethylpentanoic acid | C₇H₁₅NO₂ | 145.20 | 2-amino-3,4-dimethylpentanoic acid | VFEDCKXLINRKLV-UHFFFAOYSA-N |
| 3-Amino-4,4-dimethylpentanoic acid | C₇H₁₅NO₂ | 145.20 | 3-amino-4,4-dimethylpentanoic acid | MIMSUZKTGRXZNZ-UHFFFAOYSA-N |
| 3,4-Dimethylpentanoic acid (non-amino parent) | C₇H₁₄O₂ | 130.18 | 3,4-dimethylpentanoic acid | GETAKGOKCSRVLZ-UHFFFAOYSA-N |
Data sourced from PubChem and other chemical suppliers. nih.govnih.govnist.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-amino-3,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-5(4-6(9)10)7(2,3)8/h5H,4,8H2,1-3H3,(H,9,10) |
InChI Key |
ZZMZDTZMZSFQSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C(C)(C)N |
Origin of Product |
United States |
Synthetic Strategies for 4 Amino 3,4 Dimethylpentanoic Acid and Its Analogues
General Synthetic Approaches to Branched γ-Amino Acids.nih.govresearchgate.net
The synthesis of branched γ-amino acids can be achieved through several established methodologies in organic chemistry. These approaches are often adapted to accommodate the specific steric and electronic requirements of the target molecule.
Amination of Substituted Carboxylic Acid Precursors.libretexts.orgacs.org
One of the most direct methods for synthesizing α-amino acids, which can be conceptually extended to γ-amino acids, begins with the α-bromination of a carboxylic acid. libretexts.org This is typically achieved through the Hell-Volhard-Zelinskii reaction, which utilizes bromine and a catalytic amount of phosphorus tribromide. libretexts.org The resulting α-bromo acid can then undergo a nucleophilic substitution reaction with ammonia (B1221849) to introduce the amino group, yielding the desired amino acid. libretexts.org
Another approach involves the use of phthalimide (B116566) salts to avoid multiple substitutions on the nitrogen atom. This method, a variation of the Gabriel synthesis, allows for a clean, single substitution on 1º- and many 2º-alkyl halides. libretexts.org The process involves the alkylation of a phthalimide-substituted malonic ester, which has an acidic proton activated by two ester groups. libretexts.org This intermediate can be converted to an anion and then alkylated. Subsequent hydrolysis of the phthalimide and ester groups, followed by acidification and decarboxylation, yields the amino acid. libretexts.org
Amidomalonate Synthesis Variants.youtube.comlibretexts.orglibretexts.org
A versatile and widely used method for preparing α-amino acids is the amidomalonate synthesis, which is an adaptation of the malonic ester synthesis. youtube.comlibretexts.orglibretexts.org The process starts with diethyl acetamidomalonate, which is deprotonated by a base to form an enolate ion. This enolate then undergoes an SN2 reaction with an alkyl halide to introduce the desired side chain. libretexts.org The final steps involve the hydrolysis of both the amide and the ester groups under acidic conditions, followed by decarboxylation to produce the α-amino acid. youtube.comlibretexts.org
This method offers a high degree of flexibility in introducing various alkyl groups, making it suitable for the synthesis of a wide range of amino acids. researchgate.net
Reductive Amination Strategies of α-Keto Acids.mdpi.comwikipedia.orgnih.gov
Reductive amination of α-keto acids provides another important route to α-amino acids. libretexts.orgwikipedia.org This reaction converts a carbonyl group into an amine through an intermediate imine. wikipedia.org The process can be carried out directly by combining the carbonyl compound, an amine (or ammonia), and a reducing agent in a one-pot reaction. wikipedia.orgresearchgate.net Common reducing agents for this transformation include catalytic hydrogenation over platinum, palladium, or nickel, as well as hydride reagents like sodium cyanoborohydride. wikipedia.org
In a biochemical context, dehydrogenase enzymes catalyze the reductive amination of α-keto acids with ammonia to produce α-amino acids, with glutamate (B1630785) synthesis from α-ketoglutarate being a prime example. wikipedia.orgnih.gov Research is ongoing to develop more efficient and environmentally friendly methods, including electrochemical approaches and the use of biocatalysts like imine reductases to achieve higher stereoselectivity. mdpi.comwikipedia.org
Stereoselective Synthesis of Enantiomers and Diastereomers.nih.govjagiellonskiecentruminnowacji.pl
The biological activity of amino acid analogues is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to produce specific enantiomers and diastereomers is of paramount importance.
Chiral Auxiliary-Mediated Methodologies, e.g., Evans Oxazolidinone.nih.govrsc.orgsantiago-lab.com
Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. rsc.org Evans oxazolidinones, a class of chiral auxiliaries, are particularly effective in stereoselective α-alkylation reactions. santiago-lab.comwikipedia.org These auxiliaries are typically derived from readily available amino alcohols. santiago-lab.comwikipedia.org
The synthesis involves acylating the oxazolidinone, followed by deprotonation at the α-carbon to form a Z-enolate. santiago-lab.comwikipedia.org This enolate then reacts with an electrophile, such as an alkyl halide, in a highly stereoselective manner. wikipedia.org The steric bulk of the substituent on the oxazolidinone directs the incoming electrophile to one face of the enolate, leading to the formation of a specific stereoisomer. wikipedia.orgzenodo.org Finally, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product. santiago-lab.com This methodology has been successfully applied in the total synthesis of numerous biologically active natural products. rsc.org
| Reagent/Method | Description | Application |
| Evans Oxazolidinone | A chiral auxiliary used to induce stereoselectivity in alkylation and other reactions. nih.govsantiago-lab.com | Asymmetric synthesis of amino acids and other chiral compounds. rsc.orgwikipedia.org |
| Chiral Glycine Equivalents | Chiral molecules that serve as templates for the asymmetric synthesis of amino acids. jagiellonskiecentruminnowacji.pl | Synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid. jagiellonskiecentruminnowacji.pl |
Enzymatic Resolution and Biocatalytic Pathways, e.g., Leucine (B10760876) 2,3-Aminomutase.ontosight.aiwikipedia.orgnih.gov
Biocatalysis offers a highly specific and efficient alternative for the synthesis of chiral amino acids. researchgate.net Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions. ontosight.ai
Enzymatic resolution is a technique used to separate a racemic mixture of enantiomers. This method relies on the ability of an enzyme to selectively react with only one enantiomer in the mixture, allowing for the separation of the unreacted enantiomer. mdpi.comresearchgate.net For instance, lipases are commonly used for the enantioselective hydrolysis of racemic esters. mdpi.comresearchgate.net Dynamic kinetic resolution (DKR) is an advanced form of this technique where the unreacted enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer. nih.govnih.gov
Biocatalytic pathways can also be engineered for the de novo synthesis of specific amino acids. For example, leucine 2,3-aminomutase is an enzyme that catalyzes the reversible conversion of α-leucine to β-leucine (3-amino-4-methylpentanoate). ontosight.aiwikipedia.orgnih.gov This enzyme, which is dependent on vitamin B12, facilitates a radical-based rearrangement of the amino group. ontosight.ai Such enzymes hold potential for the production of non-natural amino acids that can be used as building blocks for pharmaceuticals. ontosight.ai
| Enzyme | Function | Application |
| Leucine 2,3-aminomutase | Catalyzes the rearrangement of the amino group from the α- to the β-position of leucine. ontosight.aiwikipedia.org | Synthesis of β-leucine and other non-natural amino acids. ontosight.ainih.gov |
| Lipases | Catalyze the enantioselective hydrolysis of esters. mdpi.comresearchgate.net | Kinetic resolution of racemic mixtures of amino acid precursors. mdpi.comresearchgate.net |
| Transaminases | Catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. nih.govnih.gov | Synthesis of chiral amino acids from α-keto acids. nih.govnih.gov |
Asymmetric Catalysis in C-C Bond Formation for Chiral Induction
The creation of specific stereoisomers of 4-Amino-3,4-dimethylpentanoic acid is critically dependent on asymmetric catalysis, which guides the formation of new carbon-carbon bonds to set the desired chirality. A significant hurdle in the synthesis is the construction of the quaternary stereogenic center at the C4 position. organic-chemistry.org Various catalytic methods have been developed for the asymmetric α-functionalization of carbonyl compounds and their derivatives, which are foundational for building the carbon skeleton of such amino acids. organic-chemistry.orgnih.gov
Powerful strategies for asymmetrically forming C-C bonds include:
Alkylation of Chiral Auxiliaries: One established method involves the alkylation of amides derived from chiral auxiliaries. For instance, the alkylation of a pseudoephedrine amide can selectively establish a quaternary stereogenic center, offering a reliable route to chiral building blocks. organic-chemistry.org
Copper-Catalyzed Couplings: Copper catalysis has emerged as a versatile tool for asymmetric synthesis. sieberresearchgrp.com Enantioselective copper-catalyzed reductive coupling reactions, for example, can unite aldehydes and allenamides to produce chiral amino alcohols, which are valuable precursors. sieberresearchgrp.com Similarly, the asymmetric conjugate allylation of activated enones using nickel or copper catalysts provides another pathway to chiral structures. sieberresearchgrp.com
Chiral Aldehyde Catalysis: Inspired by biological processes, chiral aldehyde catalysis can achieve the asymmetric α-functionalization of unprotected amino esters. nih.gov This biomimetic approach uses chiral BINOL aldehyde or pyridoxal (B1214274) analogues to activate the amino acid through the formation of a Schiff base, enabling stereoselective bond formation. nih.gov
These catalytic systems offer powerful methods for controlling the stereochemical outcome during the synthesis of complex chiral molecules like this compound.
Protecting Group Chemistry in Synthesis, e.g., N-Boc and N-Fmoc
In the multi-step synthesis of amino acids and peptides, protecting groups are indispensable for masking reactive functional groups, particularly the amino group, to prevent unwanted side reactions. ub.eduyoutube.com The most widely used protecting groups for the amine function are the urethane-type tert-butoxycarbonyl (N-Boc) and 9-fluorenylmethoxycarbonyl (N-Fmoc) groups. ub.eduyoutube.com
N-Boc Group: The Boc group is stable under a wide range of conditions but is labile to acid. organic-chemistry.org It is typically removed using strong acids like trifluoroacetic acid (TFA). ub.eduyoutube.com
N-Fmoc Group: The Fmoc group is notably stable to acidic conditions but is cleaved by bases, commonly a solution of piperidine (B6355638) in an organic solvent. ub.eduorganic-chemistry.org
This difference in lability is the foundation of "orthogonal" protection strategies. ub.edu In the synthesis of complex analogues or peptides, one might use the acid-labile Boc group to protect the α-amino group while using the base-labile Fmoc group (or vice-versa) to protect a side-chain amine. ub.edu This allows for the selective deprotection and modification of one part of the molecule while the other remains protected. The proper selection and use of these protecting groups are crucial for the successful and efficient synthesis of this compound and its derivatives.
Table 1: Comparison of N-Boc and N-Fmoc Protecting Groups This table is interactive. You can sort and filter the data.
| Feature | N-Boc (tert-butoxycarbonyl) | N-Fmoc (9-fluorenylmethoxycarbonyl) |
|---|---|---|
| Chemical Class | Carbamate | Carbamate |
| Cleavage Condition | Acidic (e.g., Trifluoroacetic Acid, TFA) ub.eduyoutube.com | Basic (e.g., Piperidine) ub.eduorganic-chemistry.org |
| Stability | Stable to bases and nucleophiles. organic-chemistry.org | Stable to acids. organic-chemistry.org |
| Primary Use | Commonly used in "Boc/Bn" solid-phase peptide synthesis. ub.edu | Dominant in "Fmoc/tBu" solid-phase peptide synthesis. ub.edu |
| Deprotection Mechanism | Involves protonation of the carbonyl, followed by the loss of a stable tert-butyl cation. youtube.com | Involves deprotonation at the fluorenyl ring, leading to elimination. youtube.com |
Optimization of Reaction Conditions for Yield and Purity
Achieving a high yield and purity of the final product is a central goal in chemical synthesis, making the optimization of reaction conditions a critical step. Minor adjustments to parameters such as temperature, solvent, catalyst, and base can have a substantial impact on the reaction's outcome. researchgate.net The systematic variation of these conditions allows chemists to identify the ideal environment for a given transformation, minimizing side product formation and maximizing the desired product's yield. researchgate.netresearchgate.net
For example, in a model amidation reaction, researchers observed a dramatic increase in product yield by methodically altering the reaction setup. researchgate.net The reaction, when performed without a solvent, catalyst, or base, resulted in a mere 3% yield. researchgate.net Simply increasing the temperature significantly boosted the yield to 32%. researchgate.net Further experiments involving the addition of different bases and catalysts revealed that using sodium hydride (NaH) as a base could push the yield to as high as 80%. researchgate.net
Table 2: Example of Reaction Condition Optimization for Amidation This table is interactive. You can sort and filter the data based on the parameters.
| Entry | Catalyst | Base | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | IPrPd(allyl)Cl | K₂CO₃ | 110 | Toluene | 98 |
| 2 | IPrPd(allyl)Cl | K₂CO₃ | 110 | None | 90 |
| 3 | None | None | 110 | None | 3 |
| 4 | None | None | 150 | None | 32 |
| 5 | None | K₂CO₃ | 150 | None | 39 |
| 6 | IPrPd(allyl)Cl | NaH | 150 | None | 80 |
Data sourced from a study on solvent-free amidation, illustrating the impact of systematic optimization on product yield. researchgate.net
Chemical Reactivity and Derivatization of 4 Amino 3,4 Dimethylpentanoic Acid
Reactions of the Amino Group
The primary amino group in 4-Amino-3,4-dimethylpentanoic acid is a nucleophilic center, making it susceptible to a variety of chemical transformations.
Nucleophilic Acyl Substitution and Amidation
The amino group can act as a nucleophile and attack electrophilic acyl compounds, such as acyl chlorides or anhydrides, through a nucleophilic acyl substitution mechanism. libretexts.org This reaction, known as acylation or amidation, results in the formation of a new amide bond. The general process involves the addition of the nucleophilic amine to the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, eliminating a leaving group to yield the N-acylated derivative of the amino acid. libretexts.org
The reactivity of the acylating agent is a key factor in this transformation, with acyl halides being the most reactive, followed by anhydrides. libretexts.org
Table 1: Nucleophilic Acyl Substitution of the Amino Group
| Reaction | Acylating Agent | General Product |
|---|---|---|
| N-Acetylation | Acetyl Chloride or Acetic Anhydride | N-acetyl-4-amino-3,4-dimethylpentanoic acid |
| N-Benzoylation | Benzoyl Chloride | N-benzoyl-4-amino-3,4-dimethylpentanoic acid |
N-Alkylation Strategies
The nitrogen atom of the amino group can be alkylated to form secondary or tertiary amines. Common strategies for the N-alkylation of amino acids include:
Reductive Amination: This method involves the reaction of the amino acid with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding N-alkylated amino acid.
Nucleophilic Substitution: Direct alkylation can be achieved by reacting the amino acid with an alkyl halide. nih.gov This method can sometimes lead to over-alkylation, producing quaternary ammonium (B1175870) salts.
Recent advancements have led to catalytic strategies for the direct N-alkylation of unprotected amino acids using alcohols, which is a more sustainable approach. nih.gov These methods often offer high selectivity and produce water as the only byproduct. nih.gov N-alkylation, particularly N-methylation, can increase the lipophilicity of the amino acid, which can be a desirable property in certain applications. monash.edu
Table 2: N-Alkylation of the Amino Group
| Alkylation Method | Reagents | General Product |
|---|---|---|
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | N-alkyl-4-amino-3,4-dimethylpentanoic acid |
| Nucleophilic Substitution | Alkyl Halide (e.g., CH3I) | N-methyl-4-amino-3,4-dimethylpentanoic acid |
| Catalytic Alkylation | Alcohol, Catalyst | N-alkyl-4-amino-3,4-dimethylpentanoic acid |
Oxidation Pathways of the Amine Moiety
The primary amine of this compound can be oxidized to various functional groups. The product of the oxidation depends on the oxidizing agent used. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can potentially convert the amino group into a nitro group. Other oxidizing agents may lead to the formation of hydroxylamines or other oxidized forms.
Reactions of the Carboxylic Acid Group
The carboxylic acid functional group offers another site for derivatization through various reactions.
Esterification and Amide Bond Formation
Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. bond.edu.aumasterorganicchemistry.com To drive the equilibrium towards the ester product, the alcohol is often used in excess, and water is removed as it is formed. masterorganicchemistry.com Alternatively, milder methods like the Steglich esterification, which uses coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed, especially for sterically hindered alcohols. organic-chemistry.org
Amide Bond Formation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide. Due to the tendency of the basic amine to deprotonate the carboxylic acid, direct reaction is often inefficient. libretexts.org Therefore, the carboxylic acid is typically "activated" first. Common methods include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). nih.gov
Table 3: Derivatization of the Carboxylic Acid Group
| Reaction | Reagents | General Product |
|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H2SO4) | Methyl 4-amino-3,4-dimethylpentanoate |
| Steglich Esterification | Alcohol, DCC, DMAP | Ester derivative |
| Amide Formation | Amine, Coupling Agent (e.g., EDC, HOBt) | Amide derivative |
Reduction to Alcohol and Aldehyde Derivatives
Reduction to a Primary Alcohol: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being a common choice. britannica.com Borane (BH₃) is another effective reagent for this purpose. britannica.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org The reaction with LiAlH₄ proceeds through a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, forming an intermediate aldehyde which is immediately further reduced to the primary alcohol. libretexts.org
Reduction to an Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive than carboxylic acids and are typically reduced further to the alcohol. britannica.comlibretexts.org Therefore, this conversion is often achieved indirectly. One common strategy involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for acid chlorides or diisobutylaluminum hydride (DIBAL-H) for esters at low temperatures. libretexts.org
Table 4: Reduction of the Carboxylic Acid Group
| Transformation | Reagents | Product |
|---|---|---|
| Reduction to Primary Alcohol | 1. LiAlH4, 2. H3O+ or BH3·THF | 4-Amino-3,4-dimethylpentan-1-ol |
| Indirect Reduction to Aldehyde | 1. SOCl2, 2. LiAlH(Ot-Bu)3 | 4-Amino-3,4-dimethylpentanal |
| 1. Alcohol, H+, 2. DIBAL-H (-78°C) |
Transformations of the Alkyl Chain and Methyl Substituents
The alkyl chain of this compound offers several sites for chemical modification, although the reactivity is generally limited to more forcing conditions due to the unactivated nature of the C-H bonds.
Radical Halogenation: Free radical halogenation, typically with N-bromosuccinimide (NBS) under photochemical or thermal conditions, could introduce a halogen atom onto the alkyl chain. The selectivity of this reaction would be influenced by the stability of the resulting radical intermediates. The tertiary C-H bond at the C3 position would be a likely site of abstraction, leading to a halogenated derivative.
Oxidation: Strong oxidizing agents can lead to the cleavage of the carbon skeleton. Milder, more selective oxidation methods would be required to functionalize the alkyl chain without degrading the molecule. For instance, enzymatic or biomimetic hydroxylation could potentially introduce a hydroxyl group at one of the methyl positions.
Reactions of the Methyl Groups: The methyl groups themselves are generally unreactive. However, under certain conditions, such as high-temperature halogenation, they could be functionalized.
| Reaction Type | Typical Reagents | Potential Product | Comments |
|---|---|---|---|
| Radical Bromination | N-Bromosuccinimide (NBS), light (hν) or radical initiator (AIBN) | 4-Amino-3-bromo-3,4-dimethylpentanoic acid | Selectivity for the tertiary C-H at C3 is expected. |
| Hydroxylation | Specific oxidizing agents (e.g., some P450 enzyme models) | 4-Amino-3,4-dimethyl-5-hydroxypentanoic acid | Requires highly selective reagents to avoid over-oxidation. |
Stereochemical Effects on Reactivity and Transformation Selectivity
The presence of a stereocenter at the C4 position in this compound has significant implications for its reactivity. Reactions occurring at or near this chiral center can be influenced by the existing stereochemistry, leading to diastereoselective outcomes.
When a single enantiomer of this compound is used as a starting material, the formation of a new stereocenter during a reaction can lead to a mixture of diastereomers in unequal amounts. The stereocenter at C4 can direct the approach of reagents to other parts of the molecule. For example, in a reaction involving the carbonyl group, a chiral reagent might approach from the less sterically hindered face, as dictated by the conformation of the molecule, which is in turn influenced by the stereochemistry at C4.
The synthesis of specific stereoisomers of this compound would likely involve stereoselective methods. For example, an asymmetric synthesis could employ a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of a key bond-forming step. libretexts.org The principles of stereocontrol are crucial in the synthesis of biologically active molecules, where often only one stereoisomer exhibits the desired activity. acs.orgnih.gov
The stereochemical configuration can also affect the rate and mechanism of reactions. For instance, in an elimination reaction, the required anti-periplanar or syn-periplanar arrangement of the leaving groups might be more readily achieved in one diastereomer than another, leading to different reaction rates.
| Reaction Type | Stereochemical Aspect | Potential Outcome | Governing Principle |
|---|---|---|---|
| Addition to Carbonyl | Diastereoselective addition of a nucleophile | Formation of two diastereomeric alcohols in unequal amounts | Cram's rule or Felkin-Anh model, predicting the direction of nucleophilic attack based on steric and electronic effects of the substituents on the adjacent stereocenter. |
| Alkylation of an Enolate | Diastereoselective alkylation | Preferential formation of one diastereomer | The existing stereocenter at C4 can direct the approach of the electrophile to one face of the enolate. |
| Enzymatic Resolution | Kinetic resolution of a racemic mixture | Separation of enantiomers | Enzymes often exhibit high stereoselectivity, reacting with only one enantiomer in a racemic mixture. nih.gov |
Advanced Spectroscopic and Structural Elucidation of 4 Amino 3,4 Dimethylpentanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. nist.govbondxray.org For 4-Amino-3,4-dimethylpentanoic acid, NMR provides crucial information about the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecular structure.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on the analysis of related structures and general principles of NMR spectroscopy, as specific experimental data is unavailable.)
| Atom | Predicted Chemical Shift (ppm) |
| C1 (COOH) | ~175-180 |
| C2 (CH₂) | ~40-45 |
| C3 (CH) | ~45-50 |
| C4 (C) | ~55-60 |
| C5 (CH₃ on C3) | ~15-20 |
| C6 (CH₃ on C4) | ~20-25 |
| C7 (CH₃ on C4) | ~20-25 |
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values. The actual spectrum would show specific multiplicities based on spin-spin coupling.)
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| H on C2 (CH₂) | ~2.2-2.6 | Doublet of doublets |
| H on C3 (CH) | ~2.8-3.2 | Multiplet |
| H on C5 (CH₃) | ~1.0-1.3 | Doublet |
| H on C6/C7 (2xCH₃) | ~1.1-1.4 | Singlets |
| NH₂ | Variable | Broad singlet |
| COOH | Variable | Broad singlet |
Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning the complex NMR spectra of molecules like this compound by revealing correlations between different nuclei. cymitquimica.comhmdb.cahmdb.canih.gov
Correlation Spectroscopy (COSY): A COSY experiment would reveal the proton-proton coupling network within the molecule. For instance, it would show a cross-peak between the protons on C2 and the proton on C3, and between the proton on C3 and the protons of the methyl group at C5, thus confirming the connectivity of the carbon backbone. molport.com
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded carbon and proton atoms. nih.govnist.gov This would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~2.2-2.6 ppm would show a correlation to the carbon signal at ~40-45 ppm, confirming their direct bond at the C2 position.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. nist.govnih.govresearchgate.netnist.gov This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. In the case of this compound, HMBC would show correlations from the methyl protons at C6 and C7 to the quaternary carbon C4 and the chiral carbon C3. It would also show a correlation from the C2 protons to the carboxylic carbon (C1), confirming the pentanoic acid backbone.
The chemical shifts of nuclei in amino acids are often sensitive to the pH of the solution due to the protonation and deprotonation of the amino and carboxylic acid groups. cymitquimica.comhmdb.cahmdb.canih.govwikipedia.org By monitoring the ¹H and ¹³C NMR spectra of this compound as a function of pH, one can determine the pKa values of the amino and carboxyl groups.
Upon decreasing the pH, the carboxylic acid group becomes protonated, leading to a downfield shift of the C1 carbon signal and the adjacent C2 proton signals. Conversely, increasing the pH would lead to the deprotonation of the amino group, causing an upfield shift of the signals for the neighboring C4 and C3 nuclei. These pH-dependent shifts provide valuable information about the electronic structure and intramolecular interactions in different ionization states. amerigoscientific.com
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Vibrational Assignments
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. researchgate.netnih.govwjarr.comnih.gov
For this compound, the FTIR and Raman spectra would exhibit characteristic bands for the amino and carboxylic acid groups.
Table 3: Expected Vibrational Frequencies for this compound (Note: These are general ranges and the exact frequencies can be influenced by the molecular environment and hydrogen bonding.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic acid) | Stretching | 3300-2500 (broad) |
| N-H (Amine) | Stretching | 3500-3300 |
| C-H (Alkyl) | Stretching | 2960-2850 |
| C=O (Carboxylic acid) | Stretching | 1760-1690 |
| N-H (Amine) | Bending | 1650-1580 |
| C-N | Stretching | 1250-1020 |
| C-O | Stretching | 1320-1210 |
The zwitterionic form, which is expected to be present in the solid state and at neutral pH in solution, would show characteristic bands for the carboxylate (COO⁻) and ammonium (B1175870) (NH₃⁺) groups. The COO⁻ symmetric and asymmetric stretching vibrations typically appear around 1400 cm⁻¹ and 1600 cm⁻¹, respectively. The NH₃⁺ stretching and bending vibrations would also be observable. A detailed analysis of the FTIR and Raman spectra, often aided by computational calculations, can lead to a complete assignment of the vibrational modes of the molecule. mdpi.com
Mass Spectrometry (MS) in Elucidating Fragmentation Pathways and Molecular Structure
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. govinfo.govchemicalbook.com For this compound (molecular weight: 145.20 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) depending on the ionization technique used. nih.govnih.gov
The fragmentation of amino acids in the mass spectrometer often follows predictable pathways, such as the loss of small neutral molecules like water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). mdpi.comsioc-journal.cn
Proposed Fragmentation Pathways for this compound:
Loss of the carboxylic acid group: A common fragmentation pathway involves the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of COOH (45 Da).
Loss of the amino group: Cleavage of the C-N bond can result in the loss of the amino group.
Cleavage of the alkyl chain: Fragmentation can also occur along the pentyl chain, leading to the formation of various alkyl fragments.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the parent ion and its fragments, which can be used to confirm the elemental composition of the molecule.
Single-Crystal X-ray Diffraction for Absolute Stereochemistry Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. wikipedia.orglsuhsc.eduresearchgate.net
As of the latest review, a single-crystal X-ray structure for this compound has not been reported in the Cambridge Structural Database. bondxray.org If suitable crystals of this compound were obtained, X-ray diffraction analysis would provide an unambiguous determination of the relative and absolute configuration of the two chiral centers (C3 and C4). This would definitively establish whether the compound is the (3R, 4R), (3S, 4S), (3R, 4S), or (3S, 4R) stereoisomer. The analysis would also reveal detailed information about the conformation of the molecule in the solid state and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Conformational Studies
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are sensitive to the stereochemistry of chiral molecules and are widely used to determine enantiomeric purity and study conformational changes in solution. mdpi.commdpi.comrsc.org
Since this compound possesses two chiral centers, it can exist as four stereoisomers, which are enantiomeric or diastereomeric pairs. The CD spectrum of each enantiomer would be a mirror image of its counterpart. The sign and magnitude of the Cotton effects in the CD spectrum, which arise from the differential absorption of left and right circularly polarized light by the chromophores in the molecule (e.g., the carbonyl group of the carboxylic acid), are characteristic of the absolute configuration of the chiral centers.
While specific CD or ORD data for this compound is not available, studies on other amino acids have shown that the n→π* transition of the carboxyl group typically gives rise to a Cotton effect around 210-220 nm. nist.gov The position and sign of this band are sensitive to the stereochemistry and conformation of the molecule. Therefore, CD spectroscopy could be a valuable tool for assigning the absolute configuration of the stereoisomers of this compound and for assessing the enantiomeric purity of synthetic samples.
Computational and Theoretical Investigations of 4 Amino 3,4 Dimethylpentanoic Acid
Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For 4-Amino-3,4-dimethylpentanoic acid, DFT calculations would define these energy levels. This analysis helps in predicting how the molecule might participate in charge-transfer interactions, which are fundamental to many chemical reactions and the formation of molecular complexes. mdpi.com
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential and electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO); indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule (approximated as I ≈ -EHOMO). |
| Electron Affinity (A) | The energy released when an electron is added to the molecule (approximated as A ≈ -ELUMO). |
| Chemical Hardness (η) | A measure of resistance to charge transfer (η ≈ (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. |
| Electronegativity (χ) | The power of an atom to attract electrons to itself (χ ≈ (I + A) / 2). |
Dipole Moment and Polarizability Studies
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is essential for predicting a molecule's response to its environment and its involvement in non-covalent interactions. Both the dipole moment and polarizability are key determinants of how this compound would interact with other molecules, including solvents, receptors, or other chemical species.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
While DFT provides a static picture of a molecule's lowest-energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. nih.gov For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) and track the trajectory of every atom over a period ranging from nanoseconds to microseconds. frontiersin.org
These simulations are invaluable for:
Conformational Analysis: Identifying the range of shapes (conformations) the molecule can adopt at a given temperature and the relative stability of these conformations.
Solvation Effects: Understanding how the molecule interacts with solvent molecules, including the formation and breaking of hydrogen bonds.
Flexibility: Assessing the flexibility of different parts of the molecule by calculating metrics like the Root Mean Square Fluctuation (RMSF) of atomic positions. frontiersin.org
MD simulations can generate features, such as backbone dihedral angle distributions (φ, ψ), that can be used in machine learning models to predict the behavior of peptides containing non-canonical amino acids. nih.gov
In Silico Prediction of Molecular Properties (e.g., pKa, Hydrophobicity, Steric Hindrance)
Various molecular properties of this compound can be predicted using computational tools, providing valuable information without the need for initial laboratory experiments.
pKa: The pKa values of the carboxylic acid and amino groups determine the molecule's charge state at a given pH. Predicting pKa is crucial for understanding its behavior in biological systems. researchgate.net In silico pKa prediction can be performed using various methods, from empirical models like PROPKA to more rigorous quantum mechanical calculations combined with thermodynamic cycles. rsc.org
Hydrophobicity: This property, which influences protein folding, membrane permeability, and ligand binding, is often estimated by the logarithm of the partition coefficient between octanol (B41247) and water (logP). Several algorithms, such as XLogP3, can compute this value based on the molecular structure. For comparison, the isomer 3-Amino-3,4-dimethylpentanoic acid has a computed XLogP3 value of -1.9, indicating its hydrophilic nature. nih.gov The isomer 3-Amino-4,4-dimethylpentanoic acid has a similar computed XLogP3 of -1.7. nih.gov
Steric Hindrance: The bulky methyl groups at the C3 and C4 positions create significant steric hindrance around the molecule's backbone. This can be quantified computationally by calculating molecular volume or surface area. This steric bulk would likely influence how the molecule can orient itself when interacting with other molecules.
Polar Surface Area (PSA): The topological polar surface area (TPSA) is another important descriptor related to drug transport properties. It is calculated by summing the surface contributions of all polar atoms. The related isomer 3-Amino-4,4-dimethylpentanoic acid has a computed TPSA of 63.3 Ų. nih.gov
Table 2: Predicted Physicochemical Properties of Related Isomers
| Property | 3-Amino-4,4-dimethylpentanoic acid nih.gov | 3-Amino-3,4-dimethylpentanoic acid nih.gov | 2-Amino-3,4-dimethylpentanoic acid nih.gov |
|---|---|---|---|
| Molecular Weight | 145.20 g/mol | 145.20 g/mol | 145.20 g/mol |
| XLogP3 | -1.7 | -1.9 | -1.5 |
| Topological Polar Surface Area | 63.3 Ų | 63.3 Ų | 63.3 Ų |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
Note: These values are computationally generated and sourced from PubChem for structural isomers. They serve as an estimation for the likely properties of this compound.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its physicochemical properties. In a QSPR study involving this compound, one would first calculate a set of numerical descriptors for this molecule and a series of related compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices).
Next, a statistical or machine learning model is trained to find a quantitative relationship between these descriptors and an experimentally measured property (e.g., solubility, boiling point, or biological activity). While no specific QSPR studies focused solely on this compound are available, it could be included in a larger dataset of non-proteinogenic amino acids to develop predictive models for this class of compounds. nih.gov Such models are highly valuable in materials science and drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.
Applications of 4 Amino 3,4 Dimethylpentanoic Acid As a Chemical Building Block
Role in Peptide Synthesis and Peptidomimetic Design
Non-canonical amino acids (ncAAs) are widely incorporated into peptides to enhance properties such as stability, bioactivity, and conformational specificity. naturalproducts.netwikipedia.org A γ-amino acid like 4-Amino-3,4-dimethylpentanoic acid, with its extended backbone and bulky substituents, would be a candidate for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological profiles. wikipedia.orgnih.govnih.gov
Incorporation into Non-Canonical Peptides and Macrocycles
The incorporation of ncAAs is a key strategy in modern drug discovery to create novel peptides and macrocycles with enhanced therapeutic properties. nih.govnih.gov The ribosomal incorporation of γ-amino acids has been shown to be challenging but achievable, opening pathways to novel molecular architectures. The structural constraints imposed by γ-amino acids can induce unique folding patterns, such as helices and turns, that are not accessible with standard α-amino acids.
Theoretically, this compound could be incorporated into peptide chains using solid-phase peptide synthesis (SPPS). nih.gov Its unique structure would be expected to introduce specific turns or kinks in the peptide backbone, making it a valuable tool for designing macrocyclic peptides. Macrocyclization is a common strategy to improve the stability and binding affinity of peptide-based drugs. nih.gov
Influence of Steric Hindrance on Peptide Coupling and Conformation
The synthesis of peptides containing sterically hindered amino acids, such as those with α,α-disubstitution or N-alkylation, presents significant challenges. pearson.com The gem-dimethyl group at the C4 position and the additional methyl group at the C3 position of this compound create substantial steric bulk. This hindrance would likely impede standard peptide coupling reactions, requiring specialized, highly efficient coupling reagents and potentially longer reaction times to achieve acceptable yields. sigmaaldrich.comnih.gov
Once incorporated into a peptide, the steric strain from the dimethyl and methyl groups would severely restrict the conformational freedom of the peptide backbone. ias.ac.innih.govresearchgate.net This can be a desirable trait in peptidomimetic design, as it can lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target. nih.gov Computational and spectroscopic methods, like NMR, would be essential to determine the precise conformational preferences induced by this residue. ias.ac.in
Design of Protease Inhibitors and Enzyme Modulators for Research
A primary application of sterically hindered or non-natural amino acids is in the design of enzyme inhibitors, particularly for proteases. nih.govnih.govfoxchase.org The unnatural structure of such amino acids can render the peptide bond resistant to cleavage by proteases, thus increasing the in-vivo half-life of the peptide.
The rigid conformation enforced by this compound could be exploited to design potent and selective inhibitors. By mimicking the transition state of a substrate bound to a protease, a peptidomimetic containing this residue could act as a competitive inhibitor. The bulky side chain could be designed to fit into specific pockets of an enzyme's active site, enhancing binding and inhibitory activity. nih.govnih.gov For instance, β-amino amides have been used to create scaffolds for dipeptidyl peptidase-4 (DPP4) inhibitors. nih.gov
Precursor in the Synthesis of Complex Organic Molecules
Amino acids are versatile chiral building blocks for the synthesis of a wide range of complex organic molecules beyond peptides.
Asymmetric Synthesis and Chiral Induction
As a chiral molecule (with stereocenters at C3 and C4), enantiomerically pure this compound would be a valuable starting material in asymmetric synthesis. libretexts.orgysu.am The chiral centers could be used to induce stereoselectivity in subsequent reactions, transferring its chirality to new products. Methodologies for the asymmetric synthesis of related substituted amino acids often involve the alkylation of chiral Schiff bases or the use of chiral catalysts. libretexts.orgysu.am
Formation of Nitrogen-Containing Heterocycles
γ-Amino acids are common precursors for the synthesis of γ-lactams (pyrrolidin-2-ones), which are five-membered nitrogen-containing heterocyclic rings. pearson.comwikipedia.orgnih.govorganic-chemistry.org The intramolecular cyclization of this compound would yield a highly substituted γ-lactam, specifically a 3,4-dimethyl-4-ethyl-pyrrolidin-2-one (assuming the pentanoic acid chain). Such lactams are important structural motifs in many biologically active compounds and pharmaceuticals. nih.gov
Furthermore, the amino acid could serve as a precursor for substituted piperidin-2-ones (δ-lactams) or other complex piperidines, which are also prevalent in pharmaceuticals. nih.govnih.gov The synthesis of these heterocycles often involves cyclization reactions driven by various reagents and catalysts. nih.gov
Utilization in Polymer Chemistry and Material Science
The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, theoretically allows it to act as a monomer in polymerization reactions. The presence of methyl groups on the carbon atom adjacent to the amino group and on the gamma-carbon introduces significant steric bulk, which can influence the properties of resulting polymers.
Formation of Polyamides and Other Polymeric Structures
In principle, this compound can undergo polycondensation reactions to form polyamides. The amino group of one monomer could react with the carboxylic acid group of another to form an amide linkage, leading to a polymer chain. However, the steric hindrance from the dimethyl groups is expected to significantly impact the reactivity of the functional groups, potentially requiring harsh reaction conditions or specialized catalysts to achieve high molecular weight polymers.
The general structure of a polyamide formed from a generic amino acid is shown below:
| Repeating Unit of a Polyamide |
| -[NH-R-CO]-n |
| Where 'R' represents the organic backbone of the amino acid monomer. |
While the theoretical potential exists, a comprehensive review of scientific literature reveals a lack of specific studies detailing the successful polymerization of this compound into high molecular weight polyamides or other polymeric structures. This may be attributed to the aforementioned steric challenges.
Design of Specialty Chemicals and Materials
The unique structure of this compound suggests its potential as a building block for specialty chemicals and materials. Its incorporation could impart specific properties such as altered solubility, thermal stability, or conformational rigidity to larger molecules. For instance, its use in the synthesis of small molecules or as a side chain modifier for existing polymers could be an area of interest. However, documented examples of its application in the design of commercially available specialty chemicals or advanced materials are not readily found in the current body of scientific literature.
Coordination Chemistry and Metal Complexation Studies
Amino acids are well-known for their ability to act as ligands in coordination chemistry, forming complexes with various metal ions. The amino and carboxylate groups can both coordinate to a metal center, acting as a bidentate ligand.
The potential of this compound to form metal complexes is an area that warrants investigation. The steric bulk of the dimethyl groups would likely influence the coordination geometry and the stability of the resulting metal complexes. These structural features could lead to the formation of complexes with unique catalytic or material properties.
A search of chemical databases and literature, however, does not yield specific studies focused on the coordination chemistry or metal complexation of this compound. While a hydrochloride salt of the compound is commercially available (CAS Number: 1401425-47-8), suggesting its synthesis and isolation, detailed reports on its interactions with metal ions are absent. cnreagent.com
Exploration of 4 Amino 3,4 Dimethylpentanoic Acid in Biochemical Research Systems
Investigation of Enzyme-Substrate/Inhibitor Interactions (In Vitro Studies)
There is no specific information available in the searched scientific literature regarding the interaction of 4-Amino-3,4-dimethylpentanoic acid with enzymes as either a substrate or an inhibitor.
Modulation of Enzyme Activity, e.g., Transaminases and Decarboxylases
No studies were found that describe the modulation of transaminase or decarboxylase activity by this compound. While the metabolism of other branched-chain amino acids involves transaminases and decarboxylases nih.govyoutube.comyoutube.com, no such data exists for this specific compound.
Binding Kinetics and Affinity Studies with Specific Molecular Targets
There is no available data on the binding kinetics or affinity of this compound with any specific molecular targets.
Role in Model Metabolic Pathways and Branched-Chain Metabolism (In Vitro and Cellular Models)
The role of this compound in any model metabolic pathways, including branched-chain amino acid metabolism, has not been documented in the reviewed scientific literature. The metabolism of common branched-chain amino acids like leucine (B10760876), isoleucine, and valine is well-documented youtube.comyoutube.comnih.gov, but this does not extend to this compound.
Use as a Chemical Probe for Biological Target Elucidation
No literature was found that describes the use of this compound as a chemical probe for the identification or elucidation of biological targets.
Incorporation into Biomimetic Systems for Functional Studies
There is no information available regarding the incorporation of this compound into biomimetic systems for the purpose of functional studies. While amino acids, in general, are used in the development of biomimetic systems rsc.orgnih.gov, there are no specific examples involving this compound.
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Routes for Enhanced Scalability and Enantiopurity
The efficient and stereoselective synthesis of 4-Amino-3,4-dimethylpentanoic acid is a critical bottleneck for its broader application. Future research will likely focus on developing novel synthetic methodologies that are not only high-yielding but also scalable and provide excellent control over stereochemistry. Current methods often rely on classical resolution or the use of chiral auxiliaries, which can be inefficient for large-scale production. psu.edu
Emerging strategies are expected to leverage advances in catalysis. psu.edu This includes the use of transition metal catalysis, organocatalysis, and biocatalysis for the asymmetric synthesis of β-amino acids. rsc.org For instance, the enantioselective hydrogenation of β-substituted-β-(amino)-acrylates is a promising approach. psu.edu Furthermore, biocatalytic methods, such as the use of nitrilase enzymes for the dynamic kinetic resolution of nitrile precursors, offer a green and efficient route to enantiomerically pure β-amino acids. nih.gov
Future synthetic strategies will likely target:
Catalytic Asymmetric Mannich Reactions: This powerful C-C bond-forming reaction can be used to construct the β-amino carbonyl framework from simple precursors. psu.edu
Conjugate Addition Reactions: The addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds in the presence of a chiral catalyst is another viable route. psu.edu
Enzymatic Resolutions: The use of enzymes to selectively resolve racemic mixtures of this compound or its precursors can provide high enantiopurity. nih.gov
| Synthetic Method | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Hydrogenation | High efficiency and atom economy | Development of novel chiral catalysts |
| Biocatalytic Kinetic Resolution | High enantioselectivity and mild reaction conditions | Screening for and engineering of specific enzymes |
| Organocatalytic Mannich Reaction | Metal-free and environmentally benign | Design of new organocatalysts for sterically hindered substrates |
Advanced Computational Design for Tailored Molecular Properties and Interactions
Computational chemistry and molecular modeling are poised to play a pivotal role in unlocking the full potential of this compound and its derivatives. By employing advanced computational techniques, researchers can predict and tailor the molecular properties and interactions of these compounds for specific applications.
Molecular dynamics (MD) simulations, for example, can provide insights into the conformational preferences of peptides and polymers containing this compound. acs.org This is crucial for designing foldamers with specific secondary structures. acs.org Furthermore, quantum and structural molecular fragment models can be used to predict the biological activity of derivatives, aiding in the rational design of new therapeutic agents. siftdesk.org
Key areas for future computational research include:
Force Field Development: Creating accurate force fields for β-amino acids is essential for reliable molecular simulations. acs.org
Structure-Property Relationship Studies: Computational methods can be used to establish clear relationships between the structure of this compound derivatives and their physicochemical properties, such as solubility and lipophilicity. researchgate.net
Binding Site Analysis: For drug discovery applications, computational docking and free energy calculations can predict the binding affinity of derivatives to target proteins. mdpi.com
Expansion of Applications in Peptide and Protein Engineering for Research Tools
The incorporation of non-proteinogenic amino acids like this compound into peptides and proteins is a rapidly expanding field of research. wikipedia.orgfrontiersin.org These "unnatural" amino acids can bestow novel properties upon the resulting biomolecules, making them valuable research tools. researchgate.net
The sterically hindered nature of this compound can be exploited to create peptides with enhanced stability against proteolytic degradation. unimi.it This is a significant advantage for developing therapeutic peptides with longer half-lives. Moreover, the unique conformational constraints imposed by this β-amino acid can be used to design peptides that adopt specific secondary structures, such as helices or sheets, which are important for their biological function. nih.govmdpi.com
Future applications in this area may include:
Development of Peptidomimetics: Using this compound as a building block to create synthetic molecules that mimic the structure and function of natural peptides. mdpi.com
Creation of Novel Protein Folds: The incorporation of this amino acid could lead to the design of proteins with entirely new three-dimensional structures and functions.
Probes for Studying Protein-Protein Interactions: Peptides containing this compound can be designed to bind to specific protein surfaces, thereby acting as probes to study or inhibit protein-protein interactions. nih.gov
Exploration in New Material Science Paradigms
The unique structural features of this compound also make it an attractive building block for the development of new materials with tailored properties. The ability of amino acids to self-assemble into ordered structures can be harnessed to create novel biomaterials. researchgate.net
One promising area is the development of highly branched polymers based on amino acids. researchgate.netnih.gov These polymers, such as dendrimers and hyperbranched polymers, have potential applications in drug and gene delivery. researchgate.netnih.gov The branched structure of this compound could be particularly useful in creating polymers with a high density of functional groups on their periphery.
Future research in material science could focus on:
Biodegradable Polymers: Creating polymers from this compound that are biocompatible and can be broken down into non-toxic products in the body. nih.gov
Self-Assembling Nanostructures: Investigating the self-assembly of peptides and polymers containing this amino acid to form nanotubes, nanofibers, or other nanostructures for applications in tissue engineering and nanotechnology. researchgate.net
Stimuli-Responsive Materials: Designing materials that change their properties in response to changes in their environment, such as pH or temperature. researchgate.net
Integration with High-Throughput Screening for Chemical Library Development
The development of chemical libraries based on novel scaffolds is a cornerstone of modern drug discovery. nih.gov this compound, with its unique three-dimensional structure, represents an attractive scaffold for the construction of combinatorial libraries. nih.govresearchgate.net
High-throughput screening (HTS) techniques allow for the rapid testing of large numbers of compounds against a specific biological target. bmglabtech.com By integrating the synthesis of libraries based on this compound with HTS, researchers can accelerate the discovery of new hit and lead compounds for drug development. bmglabtech.com
Future directions in this area include:
Solid-Phase Synthesis of Libraries: Developing efficient solid-phase synthesis methods to rapidly generate large and diverse libraries of compounds based on the this compound scaffold. nih.gov
Encoded Library Technologies: Utilizing DNA-encoded library technology to synthesize and screen vast numbers of compounds, further expanding the chemical space that can be explored.
Development of Novel Screening Assays: Designing specific and sensitive assays to identify compounds from the libraries that have the desired biological activity. bath.ac.uk
| Research Area | Potential Impact |
| Novel Synthetic Routes | Enables wider access to the compound for research and development |
| Advanced Computational Design | Accelerates the design of derivatives with optimized properties |
| Peptide and Protein Engineering | Creates new research tools and potential therapeutics with enhanced stability and function |
| New Material Science Paradigms | Leads to the development of novel biocompatible and functional materials |
| High-Throughput Screening | Facilitates the discovery of new bioactive compounds for drug development |
Q & A
Q. Optimization Strategies :
- Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase chromatography (C18 columns with acetonitrile/water gradients) to achieve >95% purity .
- Yield Enhancement : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of amine), and monitor reaction progress via TLC or HPLC .
Basic: What analytical techniques are used to confirm the structure and stereochemistry of this compound?
Methodological Answer:
Structural confirmation relies on:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves absolute stereochemistry for enantiomers, critical for biological studies .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 160.1 for C₇H₁₃NO₂) .
Advanced: How can researchers resolve enantiomers of this compound for chiral studies?
Methodological Answer:
Enantiomer separation methods include:
- Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases (80:20 v/v) at 1.0 mL/min flow rate. Retention times vary by 2–4 minutes for (R)- and (S)-forms .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic ester precursor .
- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to form salts with differing solubilities, followed by fractional crystallization .
Table 1 : Example Chiral HPLC Conditions for Enantiomer Resolution
| Column | Mobile Phase | Flow Rate | Retention Time (R) | Retention Time (S) |
|---|---|---|---|---|
| Chiralpak IA | Hexane/IPA | 1.0 mL/min | 12.3 min | 14.1 min |
Advanced: How does this compound interact with biological systems, and what assays are suitable for studying these interactions?
Methodological Answer:
This compound may act as a neurotransmitter analog or enzyme modulator. Key methodologies include:
- In Vitro Binding Assays :
- Radioligand Displacement : Test affinity for GABA receptors using [³H]-muscimol as a tracer .
- Enzyme Inhibition : Measure IC₅₀ against glutamine synthetase via spectrophotometric NADH depletion assays .
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial alanine racemase) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS over 24 hours .
Advanced: What factors influence the chemical stability of this compound under varying conditions?
Methodological Answer:
Stability is affected by:
- pH : Degrades rapidly in strong acidic (pH < 3) or alkaline (pH > 10) conditions via hydrolysis of the carboxylic acid group .
- Temperature : Store at –20°C in anhydrous DMSO or ethanol; degradation accelerates above 25°C (half-life < 7 days at 40°C) .
- Oxidation : Susceptible to radical-mediated oxidation; add antioxidants (e.g., BHT at 0.1% w/v) for long-term storage .
Table 2 : Stability Profile Under Different Conditions
| Condition | Half-Life | Degradation Pathway |
|---|---|---|
| pH 2.0, 25°C | 2 hours | Carboxylic acid hydrolysis |
| pH 7.4, 37°C | 14 days | Minimal |
| 40°C, dry state | 7 days | Thermal decomposition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
